Ac-LETD-AFC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

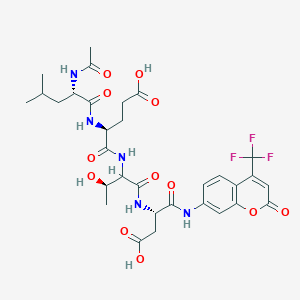

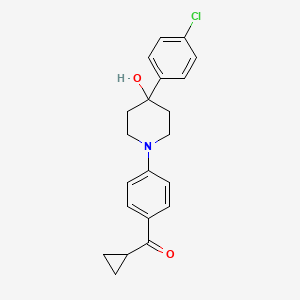

Ac-LETD-AFC, également connu sous le nom de N-acétyl-L-leucyl-L-glutamyl-L-thréonyl-N-[2-oxo-4-(trifluorométhyl)-2H-1-benzopyran-7-yl]-L-asparagine, est un substrat fluorogène spécifiquement clivé par la caspase-8. Ce composé est utilisé pour quantifier l'activité de la caspase par détection de fluorescence de la 7-amino-4-trifluorométhylcoumarine (AFC) libre. Il a une longueur d'onde d'excitation de 400 nanomètres et une longueur d'onde d'émission de 505 nanomètres .

Applications De Recherche Scientifique

Ac-LETD-AFC is widely used in scientific research, particularly in the fields of:

Biology: It is used to study apoptosis (programmed cell death) by measuring caspase-8 activity in various cell types.

Medicine: It is employed in cancer research to investigate the mechanisms of cell death and to screen potential anti-cancer drugs.

Chemistry: It serves as a tool for studying enzyme kinetics and the specificity of caspase-8.

Industry: It is used in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways

Mécanisme D'action

Target of Action

Ac-LETD-AFC, also known as Ac-Leu-Glu-Thr-Asp-AFC, is primarily targeted towards caspase-8 . Caspase-8 is a key enzyme involved in the initiation of apoptosis, a process of programmed cell death .

Mode of Action

The compound acts as a fluorogenic substrate for caspase-8 . The tetrapeptide sequence LETD in this compound is recognized as an ideal cleavage sequence for caspase-8 . Upon cleavage by caspase-8, this compound releases free AFC (7-amino-4-trifluoromethylcoumarin), a fluorescent compound . This fluorescence can be quantified, providing a measure of caspase-8 activity .

Biochemical Pathways

Caspase-8, the primary target of this compound, plays a crucial role in the apoptotic pathway . It is an initiator caspase that triggers a cascade of proteolytic activity leading to apoptosis . The cleavage and subsequent fluorescence of this compound provide a measure of this initiating activity.

Pharmacokinetics

It’s known that the compound is used in vitro and its activity is measured through fluorescence detection .

Result of Action

The cleavage of this compound by caspase-8 and the subsequent release of the fluorescent AFC provide a quantifiable measure of caspase-8 activity . This can be used to study the initiation of apoptosis in cells, particularly in the context of cancer cell apoptosis and oxidative stress metabolism .

Analyse Biochimique

Biochemical Properties

Ac-LETD-AFC serves as a fluorogenic substrate for caspase-8. When caspase-8 cleaves this compound, it releases a fluorescent molecule called 7-amino-4-trifluoromethylcoumarin (AFC), which can be detected using a fluorescence microplate reader. This cleavage is highly specific to caspase-8, making this compound an ideal tool for studying caspase-8 activity in various biochemical reactions . The interaction between this compound and caspase-8 is crucial for understanding the enzyme’s role in apoptosis and other cellular processes.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for caspase-8. The cleavage of this compound by caspase-8 leads to the activation of downstream apoptotic pathways, resulting in programmed cell death. This process is essential for maintaining cellular homeostasis and eliminating damaged or cancerous cells . Additionally, this compound can be used to study the effects of caspase-8 activation on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its specific cleavage by caspase-8. The tetrapeptide sequence Leu-Glu-Thr-Asp (LETD) is recognized by caspase-8, which then cleaves the substrate to release the fluorescent molecule AFC . This cleavage event is crucial for quantifying caspase-8 activity and understanding its role in apoptosis. The binding interaction between this compound and caspase-8 is highly specific, ensuring accurate measurement of enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that this compound can effectively measure caspase-8 activity in both in vitro and in vivo settings, providing valuable insights into the temporal dynamics of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal concentrations, this compound effectively measures caspase-8 activity without causing adverse effects . At higher doses, there may be potential toxicity or non-specific interactions with other biomolecules. It is essential to determine the appropriate dosage to ensure accurate and reliable results in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to apoptosis and oxidative stress metabolism. Caspase-8, the enzyme that cleaves this compound, plays a critical role in these pathways by initiating the apoptotic cascade . The interaction between this compound and caspase-8 provides valuable information about the regulation of apoptosis and the metabolic flux associated with cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with caspase-8. The compound is taken up by cells and localized to regions where caspase-8 is active . This localization ensures that this compound can accurately measure caspase-8 activity and provide insights into the enzyme’s distribution within different cellular compartments.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where caspase-8 is active. The compound’s subcellular localization is influenced by its interaction with caspase-8 and other cellular components involved in apoptosis . Understanding the subcellular distribution of this compound is essential for accurately measuring caspase-8 activity and studying the spatial dynamics of apoptosis.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'Ac-LETD-AFC implique le couplage séquentiel d'acides aminés pour former la chaîne peptidique, suivi de la fixation du groupement AFC fluorogène. Le processus comprend généralement:

Synthèse peptidique en phase solide (SPPS) : Cette méthode implique l'addition par étapes d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Chaque acide aminé est couplé à l'aide de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé à l'aide d'un mélange d'acide trifluoroacétique (TFA), d'eau et d'agents piégeurs comme le triisopropylsilane (TIS).

Couplage avec l'AFC : Le peptide déprotégé est ensuite couplé à la 7-amino-4-trifluorométhylcoumarine à l'aide de réactifs tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Méthodes de production industrielle

La production industrielle de l'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des synthétiseurs peptidiques automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

L'Ac-LETD-AFC subit principalement un clivage enzymatique par la caspase-8. Cette réaction est hautement spécifique et entraîne la libération du groupement AFC fluorescent.

Réactifs et conditions communs

Réactifs : Enzyme caspase-8, solutions tampon (par exemple, solution saline tamponnée au phosphate).

Conditions : La réaction est généralement effectuée à pH et température physiologiques (pH 7.4, 37 °C).

Principaux produits

Le principal produit du clivage enzymatique de l'this compound est la 7-amino-4-trifluorométhylcoumarine libre, qui peut être détectée par ses propriétés de fluorescence.

Applications de la recherche scientifique

L'this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Biologie : Il est utilisé pour étudier l'apoptose (mort cellulaire programmée) en mesurant l'activité de la caspase-8 dans divers types de cellules.

Médecine : Il est utilisé dans la recherche sur le cancer pour étudier les mécanismes de mort cellulaire et pour cribler de nouveaux médicaments anticancéreux potentiels.

Chimie : Il sert d'outil pour étudier la cinétique enzymatique et la spécificité de la caspase-8.

Industrie : Il est utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant les voies apoptotiques

Mécanisme d'action

L'this compound exerce ses effets par le clivage spécifique par la caspase-8. La séquence tétrapeptidique leucine-acide glutamique-thréonine-acide aspartique (LETD) est reconnue et clivée par la caspase-8, ce qui entraîne la libération du groupement AFC fluorescent. Ce clivage permet de quantifier l'activité de la caspase-8, fournissant des informations sur les processus apoptotiques et les voies moléculaires impliquées .

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-DEVD-AFC : Un substrat fluorogène pour la caspase-3.

Ac-LEHD-AFC : Un substrat fluorogène pour la caspase-9.

Ac-IETD-AFC : Un substrat fluorogène pour la caspase-8 avec une séquence peptidique différente.

Unicité

L'Ac-LETD-AFC est unique en raison de sa reconnaissance et de son clivage spécifiques par la caspase-8. La séquence tétrapeptidique LETD est optimisée pour la caspase-8, ce qui en fait un outil précieux pour étudier l'activité de cette enzyme particulière. Sa haute spécificité et sa sensibilité en font un réactif essentiel dans la recherche sur l'apoptose et les domaines connexes .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38F3N5O12/c1-13(2)9-20(35-15(4)41)29(49)37-19(7-8-23(42)43)27(47)39-26(14(3)40)30(50)38-21(12-24(44)45)28(48)36-16-5-6-17-18(31(32,33)34)11-25(46)51-22(17)10-16/h5-6,10-11,13-14,19-21,26,40H,7-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45)/t14-,19+,20+,21+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOWCXXAYFIFT-WSQGYFMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38F3N5O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/new.no-structure.jpg)

![6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid](/img/structure/B590840.png)

![(2S)-N-[(1S,9R,16S,19S)-19-Tert-butyl-4-fluoro-22-[4-(hydroxymethyl)-1,3-oxazol-2-yl]-17-oxo-10,26-dioxa-8,18,21-triazahexacyclo[12.9.2.120,23.01,9.02,7.011,24]hexacosa-2(7),3,5,11(24),12,14(25),20,22-octaen-16-yl]-2-hydroxy-3-methylbutanamide](/img/structure/B590851.png)

![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![1H-4,7-Methanopyrrolo[2,3-c]pyridine](/img/structure/B590855.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)